Avanbulin

Vue d'ensemble

Description

Il se lie au site de la colchicine de la tubuline, qui est distinct des autres agents ciblant les microtubules tels que le paclitaxel et la vinblastine . L'avanbuline a montré une activité antitumorale significative dans diverses études précliniques, en particulier dans les modèles de glioblastome et de lymphome .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'avanbuline implique la préparation de son promédicament, la lisavanbuline (BAL101553), qui est ensuite convertie en avanbuline in vivo. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de l'avanbuline est synthétisée par une série de réactions organiques, notamment des réactions de condensation et de cyclisation.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants afin d'améliorer son affinité de liaison et sa spécificité pour le site de la colchicine de la tubuline.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour obtenir l'avanbuline sous sa forme pure.

Méthodes de production industrielle

La production industrielle de l'avanbuline implique une synthèse à grande échelle utilisant des conditions de réaction optimisées afin de garantir un rendement et une pureté élevés. Le processus comprend :

Synthèse par lots : De gros lots d'avanbuline sont synthétisés à l'aide de réacteurs automatisés pour contrôler les paramètres de réaction tels que la température, la pression et le pH.

Purification et contrôle de la qualité : L'avanbuline synthétisée est purifiée à l'aide d'une chromatographie à l'échelle industrielle et soumise à des tests de contrôle de la qualité rigoureux pour garantir sa pureté et son efficacité.

Analyse Des Réactions Chimiques

Types de réactions

L'avanbuline subit diverses réactions chimiques, notamment :

Oxydation : L'avanbuline peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur l'avanbuline.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'avanbuline avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique .

Applications de recherche scientifique

L'avanbuline a une large gamme d'applications de recherche scientifique, notamment :

Chimie : L'avanbuline est utilisée comme composé d'outil pour étudier la dynamique des microtubules et les effets de la déstabilisation des microtubules.

Biologie : Il est utilisé dans la recherche en biologie cellulaire pour étudier le rôle des microtubules dans la division cellulaire, la motilité et le transport intracellulaire.

Médecine : L'avanbuline a montré une activité antitumorale prometteuse dans des études précliniques et est en cours d'investigation pour son utilisation potentielle en thérapie anticancéreuse, en particulier pour le glioblastome et le lymphome

Industrie : L'avanbuline est utilisée dans le développement de nouveaux médicaments anticancéreux et comme composé de référence dans les tests de criblage de médicaments

Mécanisme d'action

L'avanbuline exerce ses effets en se liant au site de la colchicine de la tubuline, inhibant ainsi l'assemblage des microtubules. Cette perturbation de la dynamique des microtubules conduit à l'arrêt mitotique et à l'activation du point de contrôle de l'assemblage du fuseau, entraînant finalement la mort des cellules tumorales. De plus, l'avanbuline affecte le microenvironnement tumoral en réduisant la microvasculature tumorale .

Applications De Recherche Scientifique

Avanbulin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study microtubule dynamics and the effects of microtubule destabilization.

Biology: It is used in cell biology research to investigate the role of microtubules in cell division, motility, and intracellular transport.

Medicine: This compound has shown promising anti-tumor activity in preclinical studies and is being investigated for its potential use in cancer therapy, particularly for glioblastoma and lymphoma

Industry: This compound is used in the development of new anti-cancer drugs and as a reference compound in drug screening assays

Mécanisme D'action

Avanbulin exerts its effects by binding to the colchicine site of tubulin, thereby inhibiting microtubule assembly. This disruption of microtubule dynamics leads to mitotic arrest and activation of the spindle assembly checkpoint, ultimately resulting in tumor cell death. Additionally, this compound affects the tumor microenvironment by reducing tumor microvasculature .

Comparaison Avec Des Composés Similaires

Composés similaires

Colchicine : Un agent déstabilisant les microtubules bien connu qui se lie au même site que l'avanbuline.

Paclitaxel : Un agent stabilisant les microtubules qui se lie à un site différent sur la tubuline.

Vinblastine : Un autre agent déstabilisant les microtubules avec un site de liaison différent.

Unicité de l'avanbuline

L'avanbuline est unique en raison de sa liaison distincte au site de la colchicine de la tubuline, ce qui entraîne un phénotype unique des microtubules. Cette liaison unique permet à l'avanbuline d'être efficace dans les cellules tumorales résistantes aux autres agents ciblant les microtubules. De plus, l'avanbuline a montré une activité antitumorale significative dans des modèles précliniques de glioblastome et de lymphome, ce qui en fait un candidat prometteur pour un développement clinique plus approfondi .

Activité Biologique

Avanbulin, also known as BAL27862, is a microtubule-targeted agent (MTA) that has garnered attention for its potent anti-tumor activity, particularly in the treatment of various cancers, including lymphoma and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.

This compound exerts its anti-cancer effects primarily through the destabilization of microtubules. It binds to the colchicine site of tubulin heterodimers, inhibiting microtubule assembly. This action triggers the spindle assembly checkpoint, which is crucial for proper mitotic progression and ultimately leads to apoptosis in cancer cells . The unique binding characteristics of this compound differentiate it from other MTAs, allowing it to demonstrate efficacy in tumor models resistant to standard therapies like taxanes and vinca alkaloids .

Anti-Lymphoma Activity

Recent studies have highlighted this compound's significant anti-lymphoma activity. In vitro experiments conducted on diffuse large B cell lymphoma (DLBCL) cell lines revealed that this compound induces rapid apoptosis and exhibits a median IC50 of approximately 10-11 nM . The induction of apoptosis was observed in 15 out of 17 tested cell lines, with half showing effects within the first 24 hours of treatment .

Table 1: Summary of In Vitro Findings on this compound's Activity Against DLBCL

| Cell Line | IC50 (nM) | Apoptosis Induction Time | Notes |

|---|---|---|---|

| OCILY3 | 10 | 24 hours | ABC subtype |

| TMD8 | 11 | 48 hours | ABC subtype |

| SUDHL5 | 10 | 24 hours | GCB subtype |

| SUDHL16 | 12 | 48 hours | GCB subtype |

ABC = Activated B-cell-like; GCB = Germinal Center B-cell-like

Cell Cycle Analysis

Cell cycle analysis indicated a time-dependent accumulation of cells in sub-G0 phase, suggesting significant cytotoxic effects. A G2-M arrest was also observed in three out of four tested cell lines . These findings underscore the potential of this compound as a therapeutic agent targeting cell cycle regulation in cancer cells.

Clinical Studies

The prodrug listhis compound (BAL101553), which is converted to this compound in vivo, has been evaluated in clinical settings. A Phase 1 study established a recommended Phase 2 dose (RP2D) of 70 mg/m² for patients with various cancers, including ovarian and glioblastoma . Results indicated that listhis compound was well-tolerated and exhibited promising anti-tumor activity.

Table 2: Clinical Study Overview for Listhis compound

| Study Phase | Patient Population | Dose (mg/m²) | Findings |

|---|---|---|---|

| Phase 1 | Solid tumors | 30 | Well-tolerated; encouraging activity |

| Phase 2a | Ovarian/glioblastoma | 70 | Safety established; efficacy noted |

Biomarkers and Predictive Factors

Research has identified end-binding protein 1 (EB1) as a potential predictive biomarker for response to this compound treatment. Tumors exhibiting high EB1 expression may be more likely to respond favorably to therapy with listhis compound . This finding opens avenues for personalized treatment strategies based on biomarker profiling.

Propriétés

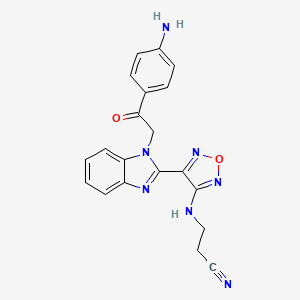

IUPAC Name |

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFOZQQVTWFMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798577-91-0 | |

| Record name | Avanbulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVANBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.